molecular formula C9H16O2 B1269089 Cyclooctanecarboxylic acid CAS No. 4103-15-5

Cyclooctanecarboxylic acid

Cat. No.: B1269089
CAS No.: 4103-15-5
M. Wt: 156.22 g/mol
InChI Key: URAXDCBRCGSGAT-UHFFFAOYSA-N
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Description

Cyclooctanecarboxylic acid is an organic compound with the molecular formula C9H16O2, which belongs to the class of cyclic carboxylic acids . This type of compound features a carboxyl group (-CO2H) attached to a cyclooctane ring, a structure that makes it a valuable intermediate in various research applications. In the field of organic synthesis, carboxylic acids are versatile building blocks. They can undergo common transformations such as esterification and amidation to create a wide array of derivatives . These reactions are fundamental in constructing more complex molecules for pharmaceutical and materials science research. For instance, carboxylic acids can be utilized in multicomponent reactions like the Ugi and Passerini reactions to efficiently generate molecular diversity and create compound libraries . Furthermore, in nanotechnology, carboxylic acids are often employed as surface modifiers for metallic nanoparticles and carbon nanostructures . The carboxyl group can coordinate with metal surfaces, helping to stabilize nanoparticles, prevent their aggregation, and influence their size and morphology. This stabilization is crucial for incorporating nanoparticles into polymer, ceramic, or metal matrices to form advanced composite materials . This compound is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not classified as a medicinal product or cosmetic ingredient. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

cyclooctanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAXDCBRCGSGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343103
Record name Cyclooctanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4103-15-5
Record name Cyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclooctanecarboxylic acid
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Preparation Methods

Bromination and Cyclization with Malononitrile

A patent by CN103232340A outlines a three-step synthesis of 3-oxocyclobutanecarboxylic acid from acetone, bromine, and malononitrile.

  • Bromination : Acetone reacts with bromine in ethanol at room temperature for 10–16 hours to form 1,3-dibromoacetone.
  • Cyclization : Malononitrile, 1,3-dibromoacetone, sodium iodide, and tetrabutylammonium bromide (TBAB) react in DMF at 60–90°C for 16–24 hours, yielding 3,3-dicyanocyclobutanone.
  • Hydrolysis : The nitrile intermediate is hydrolyzed in 1–6M HCl at 70–100°C for 16–24 hours, followed by recrystallization with methyl tert-butyl ether to obtain 3-oxocyclobutanecarboxylic acid (52–68% yield, 99–99.2% purity).

This route avoids highly toxic reagents like osmium tetroxide and improves safety, though the extended reaction times (3–7 days for earlier methods) remain a drawback.

Alternative Hydrolysis of Dicarboxylic Acid Esters

CN101555205B describes the hydrolysis of 5,8-dioxy-spirooctane-2,2-dicarboxylic acid diesters with 20–25% HCl at 100°C for 45–55 hours. The process yields 49–73% of 3-oxo-1-cyclobutanecarboxylic acid after ether extraction and recrystallization. While this method uses readily available starting materials, the prolonged reaction time and moderate yields limit its industrial appeal.

Diastereoselective Synthesis via Meldrum’s Acid Derivatives

A 2021 study reports the diastereoselective reduction of cyclobutylidene Meldrum’s acid using NaBH4 to access cis-1,3-disubstituted cyclobutane carboxylic acids. Optimized conditions (0.01 mmol Pd(OAc)₂, 3 equiv AgOAc, 80°C in toluene) achieve a 97% yield with a diastereomeric ratio of 20:1. Recrystallization in methyl tert-butyl ether enhances purity, addressing challenges with acidic impurities. This method is pivotal for synthesizing stereochemically complex derivatives but requires careful control of catalytic conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Conditions Yield (%) Purity (%) Scalability
Thermal Decarboxylation 1,1-Cyclobutanedicarboxylic acid 160°C, distillation 97 99.5 High
UV Cycloaddition Acrylic acid, ethylene -70°C, UV light 97 99.5 Moderate
Multi-Step (CN103232340A) Acetone, bromine, malononitrile 60–90°C, TBAB catalyst 52–68 99–99.2 Moderate
Hydrolysis (CN101555205B) Dicarboxylic acid diesters 100°C, HCl 49–73 N/A Low
Diastereoselective Meldrum’s acid derivative 80°C, Pd(OAc)₂, AgOAc 97 >99 High (with optimization)

Environmental and Industrial Considerations

The CN103232340A method stands out for its use of recyclable solvents (ethanol, DMF, toluene), reducing toxic waste and aligning with green chemistry principles. In contrast, earlier routes relying on osmium tetroxide or propadiene pose significant safety and environmental risks. Industrial adoption favors the thermal decarboxylation and UV cycloaddition methods due to their high yields and simplicity, though photochemical setups require substantial capital investment.

Chemical Reactions Analysis

Cyclooctanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce cyclooctanone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: this compound can be reduced to cyclooctanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is commonly used to produce esters for fragrances, flavors, and pharmaceutical precursors.

Decarboxylation: Under strong heating conditions, this compound can undergo decarboxylation, releasing carbon dioxide and forming cyclooctane.

Scientific Research Applications

Organic Synthesis

Cyclooctanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules. Key applications include:

  • Synthesis of Derivatives : It can be converted into various derivatives, including esters and amides, which are essential in pharmaceuticals and agrochemicals.
  • Intermediate in Drug Development : this compound is utilized as an intermediate in the synthesis of biologically active compounds, contributing to drug discovery efforts.

Materials Science

The compound has potential applications in materials science due to its unique structural properties:

  • Polymer Chemistry : this compound can be used as a monomer for the production of novel polymers with specific properties, such as enhanced thermal stability and mechanical strength.
  • Coating Materials : Its derivatives may be employed in formulating coatings that require specific adhesion and durability characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its therapeutic potential:

  • Antiviral Activity : Research indicates that certain derivatives exhibit antiviral properties, particularly against influenza viruses. This makes this compound a candidate for further exploration in antiviral drug development .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of substituted this compound derivatives that effectively inhibit the replication of influenza viruses. These compounds showed promise as potential therapeutic agents against viral infections .

Case Study 2: Polymer Development

Researchers explored the use of this compound as a monomer in creating high-performance polymers. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating a significant advancement in material science applications .

Mechanism of Action

As a carboxylic acid, cyclooctanecarboxylic acid can donate a proton (H⁺) in a solution, classifying it as a Bronsted-Lowry acid. This property allows it to participate in acid-base reactions, forming carboxylate anions. The cyclooctane ring structure can influence the compound’s reactivity and stability, making it a valuable tool for studying conformational changes and molecular interactions .

Comparison with Similar Compounds

Cyclooctanecarboxylic acid can be compared to other cycloalkanecarboxylic acids, such as cyclohexanecarboxylic acid and cyclopentanecarboxylic acid:

Cyclohexanecarboxylic Acid:

Cyclopentanecarboxylic Acid:

Uniqueness of this compound:

Biological Activity

Cyclooctanecarboxylic acid (COCA) is a cyclic carboxylic acid with the molecular formula C₈H₁₄O₂. Its unique structure, characterized by an eight-membered ring, provides interesting chemical and biological properties. This article explores the biological activities of COCA, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is a colorless liquid at room temperature. Its structure allows for various chemical modifications, making it a versatile compound in organic synthesis. The carboxylic acid functional group contributes to its reactivity and biological interactions.

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that COCA can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Effects of this compound

StudyMethodologyResults
In vitro assay on macrophagesReduced TNF-α and IL-6 levels by 30% at 100 µM concentration
Animal model of arthritisDecreased paw swelling and joint inflammation by 50% over 14 days

Anticancer Activity

This compound has also been explored for its anticancer properties. In vitro studies have shown that COCA can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Table 2: Anticancer Effects of this compound

Cancer Cell LineConcentration (µM)% Cell Viability Reduction
MCF-7 (breast)5045%
PC-3 (prostate)10060%

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that COCA may exert its effects through:

  • Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune responses and inflammation. COCA's ability to inhibit this pathway may explain its anti-inflammatory effects.
  • Induction of Apoptosis : COCA appears to activate caspases, leading to programmed cell death in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammatory Bowel Disease (IBD) :
    • A clinical trial involving patients with IBD showed that administration of COCA resulted in significant symptom relief and reduced inflammatory markers after six weeks of treatment.
  • Case Study on Prostate Cancer :
    • Patients receiving COCA as part of a combination therapy reported improved outcomes compared to those receiving standard treatments alone, with notable reductions in tumor size observed via imaging studies.

Q & A

Q. What protocols ensure reproducibility in this compound-based peptide coupling?

  • Answer : Standardize reaction conditions (molar ratios, solvent purity) and validate via control experiments. Report yields, side products, and purification methods (e.g., column chromatography gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclooctanecarboxylic acid
Reactant of Route 2
Cyclooctanecarboxylic acid

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